1-(Bromomethyl)-2-methylcyclopropane

Description

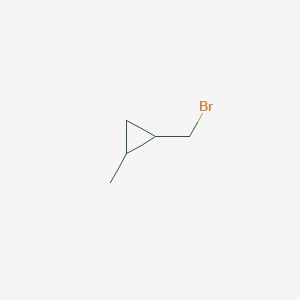

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXUXLDFDIJSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 2 Methylcyclopropane and Its Analogues

Direct Bromination Approaches

Direct bromination of a pre-existing methylcyclopropane scaffold is a straightforward conceptual approach. However, challenges related to selectivity and the stability of the cyclopropane (B1198618) ring under radical conditions must be considered.

Radical-Mediated Bromination of Methylcyclopropanes

Radical-mediated bromination typically involves the use of reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. The goal is to achieve selective substitution on the methyl group attached to the cyclopropane ring. The stability of the radical intermediate is a key factor in determining the reaction's outcome. While tertiary radicals are generally more stable, the strain in a cyclopropyl (B3062369) ring destabilizes adjacent radical centers. reddit.com Consequently, hydrogen abstraction is more likely to occur at the methyl group, forming a primary radical stabilized by the adjacent cyclopropyl group.

A significant competing pathway in radical reactions involving cyclopropanes is ring-opening. reddit.combeilstein-journals.org The high ring strain (approximately 29.0 kcal/mol) can be released if the cyclopropylcarbinyl radical undergoes rearrangement to a more stable, open-chain homoallylic radical. reddit.comwikipedia.org This can lead to the formation of undesired linear bromoalkenes instead of the target bromomethylcyclopropane. Careful control of reaction conditions, such as temperature and concentration of the bromine source, is crucial to favor the desired substitution over ring-opening.

Photochemical Induction in Bromination Reactions

Photochemical methods, often employing UV light, can be used to initiate the formation of bromine radicals from molecular bromine (Br₂). This approach can be applied to the bromination of alkanes, including substituted cyclopropanes. The mechanism involves the photochemical cleavage of the Br-Br bond, generating bromine radicals that then abstract a hydrogen atom from the substrate to initiate a chain reaction. rsc.org

As with other radical-mediated methods, regioselectivity and the potential for ring-opening are primary concerns. The reaction of bromine radicals with methylcyclopropanes can lead to a mixture of products. reddit.com The formation of aryl bromides through photochemical bromination of arenes proceeds via the reversible formation of adducts, followed by elimination. rsc.org A similar addition-elimination pathway on the cyclopropane ring is less favorable. The primary pathway remains hydrogen abstraction, with the same challenges of selectivity and ring-opening as seen in chemically initiated radical reactions. Visible-light-mediated protocols using photocatalysts have also emerged as a method for generating radicals under mild conditions, which could potentially minimize side reactions like ring-opening. rsc.org

Cyclopropanation Reactions for Bromomethylcyclopropane Scaffolds

Building the cyclopropane ring with the desired substituents already incorporated into the precursors is often a more controlled and efficient strategy. These methods, known as cyclopropanation reactions, are widely used for creating substituted cyclopropane derivatives.

Transition Metal-Catalyzed Cyclopropanation (e.g., Diazo Compounds with Olefins)

Transition metal catalysis is a highly effective strategy for constructing cyclopropane rings. univasf.edu.br This method typically involves the reaction of an olefin with a diazo compound in the presence of a metal catalyst, such as those based on copper (Cu), rhodium (Rh), palladium (Pd), or gold (Au). univasf.edu.br The catalyst reacts with the diazo compound to generate a metal carbene intermediate, which then transfers the carbene moiety to the olefin to form the cyclopropane ring.

For the synthesis of a 1-(bromomethyl)-2-methylcyclopropane scaffold, this would involve the reaction of an alkene like propene with a bromo-substituted diazo compound. The stereochemistry of the product can often be controlled by selecting appropriate chiral catalysts. univasf.edu.br This method is advantageous due to its high efficiency and the ability to form functionalized cyclopropanes with good stereoselectivity.

| Olefin Substrate | Diazo Compound | Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropane-1-carboxylate | univasf.edu.br |

| 1-Hexene | Diazoacetonitrile | Cu(I) complex | Cyclopropane-1-carbonitrile derivative | nih.gov |

Michael Initiated Ring Closure (MIRC) Strategies

Michael Initiated Ring Closure (MIRC) is a powerful method for forming cyclopropane rings that involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution. nih.govrsc.org This strategy is highly versatile for creating densely functionalized cyclopropanes. rsc.orgresearchgate.net The process begins with the nucleophilic addition of a Michael donor (like an enolate) to a Michael acceptor that also contains a leaving group. This addition creates an intermediate which then undergoes an intramolecular cyclization via nucleophilic attack, displacing the leaving group to form the three-membered ring. rsc.org

For the synthesis of a this compound framework, one could envision reacting a nucleophile derived from a methyl-substituted precursor with an acceptor such as an α,β-unsaturated ester or nitrile containing a bromomethyl group. The reaction is often base-promoted and can be performed under transition-metal-free conditions. nih.gov Asymmetric variants of the MIRC reaction have been developed, employing chiral substrates or catalysts to achieve high enantioselectivity, making it a valuable tool for synthesizing chiral cyclopropane derivatives. rsc.orgrsc.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Michael Donor | Nucleophile that initiates the reaction. | 2-arylacetonitriles, enolates. | nih.govrsc.org |

| Michael Acceptor | Electrophilic substrate with a leaving group. | α-bromoennitriles, β-bromo-β-nitroalkenes. | nih.govresearchgate.net |

| Base/Catalyst | Promotes the formation of the nucleophile and/or cyclization. | DBU, organic bases, thiourea derivatives. | researchgate.net |

Functional Group Interconversions Leading to this compound

Functional group interconversions are fundamental transformations in organic synthesis that modify one functional group into another. ub.eduvanderbilt.edufiveable.me For the synthesis of this compound, these methods typically involve the transformation of a more readily available precursor, such as an alcohol or a carboxylic acid, into the desired bromomethyl group.

Conversion from Hydroxymethyl Precursors (e.g., via Appel Reaction)

A common and effective method for synthesizing this compound is through the bromination of its corresponding alcohol precursor, (2-methylcyclopropyl)methanol. The Appel reaction is a widely used method for this conversion, valued for its mild conditions and generally high yields. organic-chemistry.org

The reaction involves treating the alcohol with a combination of triphenylphosphine (PPh₃) and a bromine source, such as elemental bromine (Br₂) or carbon tetrabromide (CBr₄). vanderbilt.eduorganic-chemistry.org The process begins with the activation of triphenylphosphine by the bromine source. The alcohol's oxygen atom then attacks the activated phosphorus, forming an oxyphosphonium intermediate. This step effectively transforms the hydroxyl group into a good leaving group. Finally, a bromide ion displaces the oxyphosphonium group via an Sₙ2 mechanism, resulting in the formation of the alkyl bromide with an inversion of configuration if the carbon center is chiral. organic-chemistry.org

A typical procedure for a related compound, (bromomethyl)cyclopropane (B137280), involves the reaction of cyclopropylmethanol with triphenylphosphine and bromine in a polar aprotic solvent like dimethylformamide (DMF). google.comgoogle.com The reaction is carefully controlled at low temperatures, often below 0°C, during the addition of the alcohol to the pre-formed brominating agent. google.com Yields for this type of conversion are often high, with purities also being favorable. For instance, the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol using triphenylphosphine and bromine has been reported to yield the product in 77.5% with a purity of over 97%. chemicalbook.com

Table 1: Example of Appel Reaction for (Bromomethyl)cyclopropane Synthesis google.comchemicalbook.com

| Precursor | Reagents | Solvent | Temperature | Yield | Purity |

|---|

Decarboxylative Halogenation Approaches

Decarboxylative halogenation, also known as halodecarboxylation, provides an alternative route to alkyl halides from carboxylic acids. nih.gov The most well-known of these is the Hunsdiecker reaction, which traditionally involves the reaction of a silver salt of a carboxylic acid with elemental bromine. pku.edu.cn This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and forming the corresponding organic halide, which has one fewer carbon atom than the starting acid. nih.gov

To synthesize this compound via this method, a suitable precursor would be 2-methylcyclopropaneacetic acid. The reaction proceeds through a radical mechanism. pku.edu.cn While the classic Hunsdiecker reaction uses silver salts, modern variations have been developed using other metal catalysts or photocatalytic methods to improve efficiency and practicality. pku.edu.cnrsc.org For example, methods using N-halosuccinimides as the halogen source in the presence of catalysts have been developed for both aromatic and aliphatic carboxylic acids. osti.govprinceton.edu These approaches can be advantageous as they avoid the need to prepare anhydrous silver salts. pku.edu.cn

The general applicability of these methods to a wide range of aliphatic carboxylic acids suggests their potential for the synthesis of this compound from the appropriate carboxylic acid precursor, offering a valuable alternative to alcohol-based routes. rsc.org

Stereoselective Synthesis of this compound

The this compound molecule possesses two stereocenters, leading to the existence of four possible stereoisomers. The controlled, stereoselective synthesis of a specific isomer is a significant challenge in organic chemistry and is crucial for applications where stereochemistry is key, such as in pharmaceuticals.

Enantioselective Catalysis in Cyclopropanation

Enantioselective catalysis offers a powerful method for establishing the stereochemistry of the cyclopropane ring during its formation. This approach involves the use of a chiral catalyst to influence the reaction between an alkene and a carbene source, leading to the preferential formation of one enantiomer of the cyclopropane product. researchgate.net

For the synthesis of a precursor to this compound, a common strategy is the cyclopropanation of an alkene like 1-butene with a diazoacetate, catalyzed by a chiral transition metal complex, often based on rhodium or copper. organic-chemistry.org For instance, dirhodium tetracarboxylates with chiral ligands are highly effective for enantioselective cyclopropanation reactions. organic-chemistry.org The specific stereochemical outcome (cis/trans and enantiomeric excess) is determined by the structure of the chiral ligand. A comprehensive strategy for synthesizing chiral cyclopropanes is the Michael Initiated Ring Closure (MIRC) reaction, which has been developed into a highly enantioselective method. rsc.orgresearchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse.

A plausible route for the synthesis of an enantiomerically enriched precursor to this compound could involve an oxazolidinone auxiliary, such as those popularized by David Evans. For example, an N-acyl oxazolidinone could undergo a stereoselective aldol reaction with an α,β-unsaturated aldehyde. The resulting product, containing a newly formed stereocenter, could then undergo a diastereoselective cyclopropanation directed by the existing stereocenters. Finally, removal of the chiral auxiliary would yield an enantiomerically enriched cyclopropyl derivative, which can then be converted to the target compound. rsc.org Other auxiliaries, such as SAMP and RAMP, are also widely used to achieve high levels of stereocontrol in alkylation reactions that could be adapted to form the cyclopropane ring.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Typical Applications |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Aldol reactions, Alkylation, Diels-Alder |

| Camphorsultam | Oppolzer's sultam | Alkylation, Conjugate addition |

| Ephedrine Derivatives | (+)-Pseudoephedrine | Alkylation of amides |

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

For this compound, kinetic resolution could be applied to its racemic precursor, (2-methylcyclopropyl)methanol. A common and highly effective method is enzymatic kinetic resolution. Lipases are frequently used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. unipd.it For example, treating racemic (2-methylcyclopropyl)methanol with an acylating agent (like vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CALB), would produce the acetate ester of one enantiomer while leaving the other enantiomer as the unreacted alcohol. wikipedia.org The resulting ester and unreacted alcohol can then be separated.

A more advanced technique is Dynamic Kinetic Resolution (DKR). In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. princeton.eduresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% theoretical yield limit of standard kinetic resolution. researchgate.net

Diastereoselective Control in Cyclopropane Formation

The spatial arrangement of substituents on a cyclopropane ring is a critical aspect of its synthesis, and achieving control over the relative stereochemistry of these substituents, known as diastereoselectivity, is a significant focus of synthetic organic chemistry. In the context of this compound, this pertains to the cis or trans relationship between the bromomethyl group and the methyl group on the cyclopropane ring. The diastereoselectivity of cyclopropanation reactions is largely dictated by the stereochemistry of the starting alkene and the mechanism of the cyclopropanation reaction.

A fundamental principle in many cyclopropanation reactions is their stereospecificity. This means that the stereochemistry of the alkene substrate is directly translated to the stereochemistry of the cyclopropane product. For instance, the cyclopropanation of a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane. This principle is a cornerstone of diastereoselective control in the synthesis of cyclopropanes like this compound.

One of the most well-established methods for stereospecific cyclopropanation is the Simmons-Smith reaction. chemistrylearner.comorganicchemistrytutor.com This reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene group across the double bond of an alkene. The reaction proceeds via a concerted mechanism, where the two new carbon-carbon bonds are formed simultaneously from the same side of the alkene. nrochemistry.com This syn-addition ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product. study.com For example, the reaction of cis-2-butene with the Simmons-Smith reagent would be expected to yield cis-1,2-dimethylcyclopropane, while trans-2-butene would yield the trans-diastereomer. study.com

Extrapolating this to a hypothetical synthesis of this compound, if one were to employ a modified Simmons-Smith reaction or a similar stereospecific carbene addition methodology where a "bromomethylcarbene" equivalent is added to 2-butene, the diastereomeric outcome would be predictable.

Table 1: Predicted Diastereoselectivity in the Cyclopropanation of 2-Butene with a Hypothetical Bromomethylating Agent

| Starting Alkene | Expected Major Product | Diastereomeric Ratio (cis:trans) |

| cis-2-Butene | cis-1-(Bromomethyl)-2-methylcyclopropane | >95:5 |

| trans-2-Butene | trans-1-(Bromomethyl)-2-methylcyclopropane | 5:>95 |

Another powerful tool for controlling diastereoselectivity in cyclopropane synthesis involves the use of transition metal catalysts, with rhodium-catalyzed reactions being particularly prominent. nih.govnih.gov These reactions typically involve the decomposition of a diazo compound in the presence of an alkene and a rhodium catalyst to generate a metal-carbene intermediate. The stereochemical outcome of these reactions can be influenced by the structure of the catalyst, the solvent, and the substituents on both the diazo compound and the alkene. Chiral rhodium catalysts have been extensively developed to achieve high levels of both diastereoselectivity and enantioselectivity. nih.gov

While specific research on the rhodium-catalyzed synthesis of this compound is not extensively documented in the provided search results, the general principles of such reactions can be applied. The choice of a suitable chiral ligand on the rhodium catalyst can create a chiral environment around the metal center, which can effectively differentiate between the two faces of the approaching alkene and control the orientation of the substituents during the formation of the cyclopropane ring. This can lead to a high preference for one diastereomer over the other, even when starting from a mixture of alkene stereoisomers, although starting with a stereochemically pure alkene is generally preferred for achieving high diastereomeric purity in the product.

Table 2: Illustrative Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation of a Prochiral Alkene

| Rhodium Catalyst | Alkene | Diazo Reagent | Solvent | Diastereomeric Ratio (A:B) |

| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Dichloromethane | 75:25 |

| Chiral Rh(II) Catalyst A | Styrene | Ethyl diazoacetate | Dichloromethane | 95:5 |

| Chiral Rh(II) Catalyst B | Styrene | Ethyl diazoacetate | Toluene | 10:90 |

Note: This table provides illustrative examples of how catalyst and solvent can influence diastereoselectivity in a general rhodium-catalyzed cyclopropanation and does not represent specific data for the synthesis of this compound.

Reactivity and Reaction Mechanisms of 1 Bromomethyl 2 Methylcyclopropane

Electrophilic Nature of the Bromomethyl Group in 1-(Bromomethyl)-2-methylcyclopropane

The bromomethyl group in this compound serves as a key electrophilic center. The carbon-bromine (C-Br) bond is polarized due to the significant difference in electronegativity between the carbon and bromine atoms. Bromine, being more electronegative, draws electron density away from the carbon atom, inducing a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This polarization renders the methylene carbon susceptible to attack by nucleophiles—species rich in electrons.

The electrophilicity of this carbon is the foundation for the nucleophilic substitution and elimination reactions that characterize the reactivity of this compound. The cyclopropyl (B3062369) group, while primarily electron-donating in nature which could slightly diminish the partial positive charge, does not negate the inherent electrophilicity established by the C-Br bond.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

This compound, as a primary alkyl halide, is structurally suited for bimolecular nucleophilic substitution (SN2) reactions. However, the adjacent cyclopropane (B1198618) ring introduces unique electronic effects that can also facilitate unimolecular nucleophilic substitution (SN1) pathways, often involving rearrangement.

In an SN2 reaction , a nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the bromide leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Conversely, the SN1 pathway involves a two-step mechanism. The first, and rate-determining, step is the spontaneous departure of the bromide ion to form a primary cyclopropylmethyl carbocation. This carbocation is notably stabilized by the cyclopropane ring through conjugation, where the ring's bent p-orbitals overlap with the empty p-orbital of the carbocation. This stabilization makes the SN1 pathway more accessible than for typical primary alkyl halides. However, this carbocation is prone to rearrangement to form more stable secondary or tertiary carbocations, leading to a mixture of products. SN1 reactions are favored by polar protic solvents and weaker nucleophiles.

| Reaction Pathway | Mechanism | Favored By | Key Intermediate | Product Stereochemistry |

| SN2 | Concerted (single step) | Strong nucleophiles, Polar aprotic solvents | Pentacoordinate transition state | Inversion of configuration |

| SN1 | Stepwise (two steps) | Weak nucleophiles, Polar protic solvents | Carbocation (prone to rearrangement) | Racemization/Mixture |

When treated with oxygen nucleophiles such as alkoxides (e.g., sodium methoxide), this compound can undergo an SN2 reaction to yield a cyclopropylmethyl ether. In this reaction, the alkoxide ion directly attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Reaction: this compound + CH₃O⁻ → 1-(Methoxymethyl)-2-methylcyclopropane + Br⁻

Under conditions that favor the SN1 pathway (e.g., solvolysis in methanol), the formation of a rearranged alcohol or ether product is possible due to the instability of the initial carbocation.

Nitrogen nucleophiles, such as ammonia and primary or secondary amines, react with this compound to form the corresponding substituted amines. The reaction typically proceeds via an SN2 mechanism, especially when an excess of the amine is used to prevent subsequent alkylations of the product.

Reaction with Ammonia: this compound + NH₃ → (2-Methylcyclopropyl)methanamine + HBr

The initial product is an ammonium salt, which is then deprotonated by excess ammonia or another base to yield the free amine.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily react with this compound. These reactions typically follow a clean SN2 pathway to produce thioethers (sulfides).

Reaction with a Thiolate: this compound + RS⁻ → 1-((Alkylthio)methyl)-2-methylcyclopropane + Br⁻

The high nucleophilicity of sulfur compounds makes this substitution efficient, often providing high yields of the desired thioether product.

The stereochemistry of this compound is defined by the relative positions of the methyl and bromomethyl groups on the cyclopropane ring, leading to cis and trans diastereomers. The carbon atom bearing the bromine is not a stereocenter itself.

In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group (backside attack). While this leads to inversion of configuration at the reaction center, it does not affect the configuration of the stereocenters on the cyclopropane ring (C1 and C2). Therefore, a trans starting material will yield a trans product, and a cis starting material will yield a cis product. However, the rate of reaction can be influenced by the stereoisomer. The trans isomer may react faster as the backside of the C-Br bond is less sterically hindered by the methyl group compared to the cis isomer.

In an SN1 reaction , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. If the reaction were to proceed without rearrangement at a chiral center, this would lead to a racemic mixture of products. However, since the stereocenters are on the ring, the primary consequence is the potential for ring-opening or rearrangement, which complicates the stereochemical outcome.

Elimination Reactions to Form Unsaturated Products

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction instead of substitution. The most common mechanism for this is the E2 (bimolecular elimination) pathway, where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group, in a concerted process that forms a double bond and expels the bromide ion. msu.edulibretexts.orgmasterorganicchemistry.com

There are two possible protons that can be abstracted:

Proton from the methyl group: This is not a standard β-elimination and is highly unlikely.

Proton from a methylene carbon on the cyclopropane ring (β-hydrogen): Abstraction of a proton from the C2 or C3 position of the ring would lead to the formation of a highly strained methylenecyclopropane derivative.

The most probable elimination product is (2-methylcyclopropyl)methylene , although the exact product distribution would depend on reaction conditions and the specific base used. Zaitsev's rule, which predicts the formation of the more substituted alkene, and Hofmann's rule, which predicts the formation of the less substituted alkene with bulky bases, would determine the regioselectivity if different β-hydrogens were available. libretexts.org

| Base Type | Favored Reaction | Typical Product |

| Strong, non-bulky (e.g., OH⁻, OCH₃⁻) | SN2/E2 Competition | Substitution product (ether/alcohol) |

| Strong, bulky (e.g., t-BuOK) | E2 Elimination | Unsaturated product (alkene) |

E1 and E2 Mechanisms under Basic Conditions

The elimination reactions of this compound under basic conditions can proceed through either the E1 (unimolecular) or E2 (bimolecular) mechanism, with the operative pathway being highly dependent on the reaction conditions, particularly the nature of the base. libretexts.orglibretexts.org this compound is a primary alkyl halide. Such substrates typically have a strong preference for the E2 mechanism and are highly unlikely to proceed via an E1 pathway because the formation of a primary carbocation is energetically unfavorable. libretexts.orgchemistrysteps.com

The E2 mechanism is a single-step, concerted process where the base abstracts a proton from the carbon adjacent to the bromomethyl group (the β-carbon), and the bromide ion is simultaneously expelled. dalalinstitute.com This reaction requires a strong base, such as an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide), to facilitate the removal of the proton. chemistrysteps.comquizlet.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. dalalinstitute.com For this compound, the E2 reaction would lead to the formation of 1-methylene-2-methylcyclopropane. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the leaving group, a conformational requirement that influences the reaction rate. dalalinstitute.com

The E1 mechanism , in contrast, is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. dalalinstitute.com This is followed by a rapid deprotonation by a weak base (such as water or an alcohol) to form the alkene. chemistrysteps.com E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and weak bases. libretexts.org However, due to the high instability of the primary cyclopropylmethyl carbocation that would need to form from this compound, the E1 pathway is not a significant contributor to its elimination reactions. chemistrysteps.com

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Substrate Structure | Favored by 3° > 2° alkyl halides. Highly disfavored for 1° halides like this compound due to primary carbocation instability. | Can occur with 1°, 2°, and 3° alkyl halides. Is the dominant pathway for this primary halide. |

| Base Requirement | Weak base is sufficient (e.g., H₂O, ROH). | Requires a strong base (e.g., RO⁻, OH⁻, DBN). |

| Kinetics | Unimolecular, Rate = k[Alkyl Halide]. | Bimolecular, Rate = k[Alkyl Halide][Base]. |

| Mechanism | Two steps, involves a carbocation intermediate. | One concerted step. |

| Rearrangements | Possible due to the carbocation intermediate. | Not possible. |

| Solvent | Favored by polar protic solvents. | Solvent polarity is less critical. |

Addition Reactions Across Unsaturated Bonds in Derivatives

Derivatives of this compound, particularly the unsaturated product of elimination, 1-methylene-2-methylcyclopropane, can undergo addition reactions. Methylenecyclopropanes are highly strained and reactive molecules, making them substrates for various addition reactions. rsc.orgwikipedia.org These reactions often involve the cleavage of the exocyclic double bond and can sometimes be accompanied by the opening of the three-membered ring.

For instance, under transition metal catalysis (e.g., platinum), methylenecyclopropanes can isomerize to cyclobutenes. wikipedia.org They also participate in cycloaddition reactions. wikipedia.org Furthermore, radical additions to the double bond of methylenecyclopropane derivatives are well-documented. A radical can add to the exocyclic carbon, creating a cyclopropylcarbinyl radical intermediate, which can then be trapped or undergo further rearrangement, such as ring-opening. rsc.org

Ring-Opening Reactions of the Cyclopropane Moiety

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including radical and ionic pathways. rsc.org

Radical-Mediated Ring Opening

The formation of a radical on the carbon adjacent to the cyclopropane ring, the cyclopropylmethyl radical, leads to a very rapid ring-opening rearrangement. researchgate.net This radical can be generated from this compound via halogen atom abstraction by a radical initiator or a metal complex. The ring-opening is an extremely fast process, often used as a "radical clock" to time other radical reactions. researchgate.net The opening of the cyclopropylmethyl radical system results in the formation of a homoallylic radical.

The rate and regioselectivity of the cyclopropylmethyl radical ring-opening are influenced by several factors. The primary driving force is the relief of ring strain. The regioselectivity—which of the C-C bonds in the ring breaks—is determined by the stability of the resulting radical product. In the case of the 2-methylcyclopropylmethyl radical, the ring can open in two ways:

Cleavage of the C1-C2 bond to form a more substituted, and thus more stable, secondary radical.

Cleavage of the C1-C3 bond to form a primary radical.

Generally, the ring-opening proceeds to give the thermodynamically more stable radical. rsc.org However, the presence of electronegative substituents on the ring can alter this selectivity. rsc.org For the 2-methylcyclopropylmethyl radical, cleavage is expected to favor the formation of the more stable secondary radical.

| Factor | Influence on Ring-Opening |

|---|---|

| Ring Strain | The primary driving force for the reaction. Higher strain leads to faster opening. |

| Stability of Resulting Radical | Governs the regioselectivity. The ring opens to form the most stable possible radical (tertiary > secondary > primary). |

| Substituent Effects | Electron-withdrawing or donating groups on the ring can influence the stability of the transition state and the resulting radical, thus affecting both rate and regioselectivity. rsc.org |

| Temperature | Higher temperatures generally increase the rate of radical reactions. |

Oxidative radical pathways involve the generation of radicals through an oxidation process, which then leads to ring-opening. beilstein-journals.orgnih.govnih.gov For example, a single-electron transfer (SET) from a suitable cyclopropane derivative to a chemical or photochemical oxidant can generate a radical cation, which can subsequently undergo ring-opening. In the context of derivatives like cyclopropanols or cyclopropyl olefins, oxidation can initiate a cascade of radical reactions that includes the ring-opening of the cyclopropane moiety as a key step. beilstein-journals.orgnih.govbeilstein-journals.org These methods provide a powerful way to synthesize a variety of acyclic structures from cyclopropane precursors. dntb.gov.ua

Ionic Ring-Opening Reactions (e.g., Carbocation Rearrangements)

Ionic ring-opening of the this compound system would proceed through a carbocation intermediate. If reaction conditions favor an Sₙ1 or E1 pathway (e.g., a polar protic solvent and a non-nucleophilic weak base), a primary cyclopropylmethyl carbocation could theoretically form upon the departure of the bromide ion. This carbocation is highly unstable and undergoes extremely rapid rearrangement. libretexts.orguregina.ca

The rearrangement of the cyclopropylmethyl carbocation is a classic example of a carbocation rearrangement that involves the opening of the cyclopropane ring to relieve strain. libretexts.orgchemistrysteps.com This process leads to the formation of more stable carbocations, such as a cyclobutyl cation or a homoallylic cation. masterorganicchemistry.com These rearrangements are driven by the significant stabilization gained from alleviating the ring strain. The resulting rearranged carbocations can then be trapped by a nucleophile or lose a proton to form a stable alkene.

Cyclopropylmethyl Cation Rearrangements

The (2-methylcyclopropyl)methyl cation is expected to undergo rapid equilibration with other cationic species. This is a hallmark of cyclopropylmethyl systems. The positive charge can be delocalized into the cyclopropane ring, leading to a non-classical carbocation structure. This delocalization can facilitate rearrangements, although the presence of the methyl group adds a layer of complexity to the potential energy surface of these intermediates compared to the parent cyclopropylmethyl cation.

Ring Expansion Phenomena (e.g., to cyclobutane/cyclopentane systems)

A characteristic reaction of cyclopropylmethyl cations is their propensity to undergo ring expansion. It is plausible that the (2-methylcyclopropyl)methyl cation could rearrange to form substituted cyclobutyl or even cyclopentyl cations. This process is driven by the relief of the significant ring strain inherent in the three-membered cyclopropane ring. The precise pathways and product distributions of such rearrangements for this compound would be highly dependent on reaction conditions and the specific stereoisomer of the starting material. However, without experimental data, the exact products and their ratios remain speculative.

Acid-Catalyzed Ring Opening

In the presence of a strong acid, the cyclopropane ring itself can be protonated, leading to ring opening. For this compound, this would likely compete with reactions involving the bromomethyl group. The regioselectivity of the ring opening would be influenced by the electronic effects of both the bromomethyl and methyl substituents, directing nucleophilic attack to one of the cyclopropyl carbons. Studies on other substituted cyclopropanes suggest that the cleavage of the most substituted bond is often favored.

Due to the lack of specific studies on this compound, a representative data table cannot be generated.

Metal-Catalyzed Ring Opening

Transition metals, particularly palladium and other late transition metals, are known to catalyze the ring opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. For this compound, a palladium(0) catalyst could oxidatively add into the C-Br bond or one of the C-C bonds of the cyclopropane ring, initiating a variety of transformations. The outcome would be highly dependent on the ligand environment of the metal and the reaction conditions.

A search of the scientific literature did not yield specific examples of metal-catalyzed ring-opening reactions for this compound that would allow for the creation of a data table.

Chemoselectivity in Ring-Opening vs. Substitution

A key question in the reactivity of this compound is the competition between nucleophilic substitution at the bromomethyl group (an SN2 or SN1 type reaction) and reactions involving the cyclopropane ring (ring opening or rearrangement). This chemoselectivity would be influenced by several factors:

The nature of the nucleophile/base: Strong, soft nucleophiles might favor SN2 substitution, while harder, more basic reagents could promote elimination or ring-opening pathways.

Solvent polarity: Polar, protic solvents could facilitate the formation of the cyclopropylmethyl cation, leading to rearrangement and ring-opened products. Aprotic solvents might favor substitution reactions.

Temperature: Higher temperatures would likely favor the higher activation energy pathways of rearrangement and ring opening.

Without experimental data, a quantitative assessment of this chemoselectivity is not possible.

Rearrangement Pathways Involving the Bromomethyl Group

Sigmatropic Rearrangements

While sigmatropic rearrangements are a well-established class of pericyclic reactions, their involvement with a simple alkyl halide like the bromomethyl group in this compound under typical thermal or photochemical conditions is not a commonly expected pathway. Sigmatropic shifts generally require a conjugated π-system adjacent to the migrating group. It is conceivable that under specific, likely high-energy, conditions or through radical intermediates, complex rearrangements could occur, but these are not considered primary or well-precedented pathways for this substrate.

Skeletal Rearrangements (e.g., Pinacol-type)

Skeletal rearrangements are transformations that alter the fundamental carbon framework of a molecule. A well-known example is the Pinacol rearrangement, which is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. libretexts.org This is followed by a 1,2-migration of an alkyl, aryl, or hydride group from the adjacent carbon to the carbocation center. libretexts.orgorganic-chemistry.org The driving force for this migration is the formation of a more stable resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product. libretexts.orgmsu.edu

While the classical Pinacol rearrangement specifically requires a 1,2-diol substrate, the underlying principle of carbocation formation followed by a 1,2-shift is fundamental to many organic rearrangements. masterorganicchemistry.com The compound this compound does not undergo a Pinacol rearrangement directly as it is not a diol. However, under conditions that promote the formation of a carbocation, such as treatment with a Lewis acid, it can be susceptible to related skeletal rearrangements.

If the bromide ion leaves, it would form a primary cyclopropylmethyl carbocation. These carbocations are known to be highly unstable and can undergo rapid rearrangement. The strain of the three-membered ring can be released through ring-opening reactions, leading to homoallylic cations. For example, the cyclopropylmethyl cation can rearrange to a cyclobutyl cation or open to a but-3-en-1-yl cation. These subsequent rearrangements would lead to a variety of products with different carbon skeletons, a common feature in the chemistry of cyclopropane-containing compounds.

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of two different fragments with the aid of a metal catalyst. youtube.com this compound, with its reactive carbon-bromine bond, is a suitable substrate for such transformations.

Iron-Catalyzed Cross-Coupling

In recent years, iron has emerged as an inexpensive, abundant, and less toxic alternative to precious metal catalysts like palladium and nickel for cross-coupling reactions. nih.govnih.gov Iron-catalyzed cross-coupling reactions often proceed through mechanisms involving radical intermediates, which distinguishes them from the typical catalytic cycles of palladium. researchgate.net

The general mechanism for an iron-catalyzed cross-coupling between an alkyl halide (like this compound) and a Grignard reagent (R'-MgX) is thought to involve the formation of a low-valent iron species. This species can react with the alkyl halide to generate an alkyl radical. This radical can then interact with an iron-ate complex, formed from the Grignard reagent and the iron salt, ultimately leading to the formation of the new C-C bond and regeneration of the catalytic species. researchgate.net

Research on iron-catalyzed cross-coupling has demonstrated its effectiveness for a range of substrates. For instance, iron salts like iron(III) acetylacetonate (Fe(acac)₃) have been successfully used to couple alkyl halides with aryl Grignard reagents. researchgate.netorganic-chemistry.org The reaction of this compound in such a system would be expected to yield the corresponding coupled product where the bromomethyl group is replaced by the organic group from the Grignard reagent.

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Alkyl Halides This table presents data for reactions analogous to what might be expected for this compound.

| Alkyl Halide | Coupling Partner (Grignard Reagent) | Iron Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Bromooctane | Phenylmagnesium bromide | Fe(acac)₃ | THF/NMP | 95 |

| Cyclohexyl iodide | n-Butylmagnesium chloride | FeCl₃ | THF | 88 |

| tert-Butyl bromide | p-Tolylmagnesium bromide | Fe(acac)₃ | THF | 90 |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for C-C bond formation in modern organic synthesis. cem.com Reactions like the Suzuki, Heck, Stille, and Negishi couplings have become indispensable tools. cem.comyoutube.com this compound can serve as the electrophilic partner in these reactions due to its C-Br bond.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R-X), in this case, this compound, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. youtube.com

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron compound, is a particularly versatile and widely used palladium-catalyzed reaction. nih.gov The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would be expected to form a new carbon-carbon bond at the methylene position.

Table 2: Examples of Palladium-Catalyzed Suzuki Coupling with Alkyl Bromides This table presents data for reactions analogous to what might be expected for this compound.

| Alkyl Bromide | Boronic Acid | Palladium Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 1-Bromononane | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 85 |

| Benzyl bromide | 4-Methoxy-phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 92 |

| (Bromomethyl)cyclobutane | Naphthalene-1-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 78 |

These cross-coupling methodologies provide a powerful platform for the functionalization of this compound, allowing for the introduction of a wide variety of alkyl, vinyl, and aryl substituents. nih.govnih.gov

Applications of 1 Bromomethyl 2 Methylcyclopropane As a Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

As a functionalized cyclopropane (B1198618), 1-(bromomethyl)-2-methylcyclopropane is a prime candidate for building complex molecular frameworks. Cyclopropane derivatives are recognized as crucial building blocks in organic synthesis. nih.gov The inherent ring strain of the cyclopropane moiety makes it susceptible to various ring-opening and rearrangement reactions, while the bromomethyl group serves as a versatile handle for nucleophilic substitution and coupling reactions. This dual reactivity allows for its incorporation into larger, more intricate molecules. Synthetic strategies such as multicomponent reactions, which aim to create molecular complexity in a single step, can potentially utilize synthons like this compound to generate diverse molecular scaffolds efficiently. nih.govlibretexts.org

Introduction of the Cyclopropylmethyl Group into Organic Molecules

The primary role of reagents like this compound is to introduce the 2-methylcyclopropylmethyl moiety into other organic molecules. This is typically achieved through nucleophilic substitution reactions where the bromide atom, a good leaving group, is displaced by a wide range of nucleophiles. libretexts.orgyoutube.com The general reactivity is analogous to that of (bromomethyl)cyclopropane (B137280), which is widely used for this purpose. innospk.comactylis.com

The reaction involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion. This process allows for the attachment of the 2-methylcyclopropylmethyl group to oxygen, nitrogen, sulfur, carbon, and other atoms, providing access to a wide array of derivatives.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) | 2-Methylcyclopropylmethyl ether |

| Carboxylate (RCOO⁻) | Sodium Acetate | 2-Methylcyclopropylmethyl ester |

| Amine (R₂NH) | Diethylamine | N-(2-Methylcyclopropylmethyl)amine |

| Thiolate (RS⁻) | Sodium Thiophenolate | 2-Methylcyclopropylmethyl sulfide |

This table represents generalized, expected reactions based on the known reactivity of primary alkyl halides.

Precursor for Dienes and Other Unsaturated Systems

Cyclopropylmethyl halides can serve as precursors to various unsaturated systems, including dienes, through rearrangement reactions. While direct evidence for this compound is scarce, related systems undergo such transformations. For instance, treatment of 1,1-dihalocyclopropane derivatives with alkyllithium reagents can lead to the formation of allenes. scispace.com Furthermore, metal-catalyzed reactions of cyclopropenes, which can potentially be generated from bromocyclopropanes, with 1,3-dienes yield 1,2-divinylcyclopropanes. nih.govnih.gov These divinylcyclopropanes are valuable precursors themselves, as they can undergo Cope rearrangements to form seven-membered rings. The synthesis of conjugated dienes is a significant area of research due to their presence in many natural products and their utility in reactions like the Diels-Alder cycloaddition. mdpi.comrsc.org

Synthesis of Functionalized Cyclopropane Derivatives

The reactivity of the bromomethyl group is central to the synthesis of a variety of functionalized cyclopropane derivatives.

The conversion of this compound into its corresponding amine, alcohol, and thiol derivatives is a fundamental transformation.

Aminomethylcyclopropanes: These can be synthesized via nucleophilic substitution with ammonia, primary or secondary amines, or through the use of amine equivalents like sodium azide (B81097) followed by reduction. nih.gov One-pot procedures that combine nucleophilic substitution with subsequent "click" reactions have been developed for related benzylic bromides, showcasing a powerful method for creating complex nitrogen-containing molecules. nih.gov

Hydroxymethylcyclopropanes: Direct hydrolysis of the bromide under aqueous basic conditions can yield the corresponding alcohol, (2-methylcyclopropyl)methanol. Alternatively, reaction with a carboxylate salt followed by hydrolysis of the resulting ester provides a two-step route to the alcohol. The synthesis of related 1,1-bis(hydroxymethyl)cyclopropane (B119854) is a key step in the production of the pharmaceutical agent montelukast. scispace.com

Thiolmethylcyclopropanes: Reaction with a hydrosulfide (B80085) salt (e.g., NaSH) or a thiolate salt (e.g., sodium thiomethoxide) would be the most direct method to introduce the thiol or thioether functionality, respectively.

The synthesis of esters and ethers from this compound is readily achievable through standard Williamson ether synthesis and related esterification protocols.

Cyclopropylmethyl Ethers: The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with the alkyl halide. For example, treating this compound with sodium methoxide would yield methyl (2-methylcyclopropyl)methyl ether. researchgate.netbldpharm.com The synthesis of cyclopropyl (B3062369) ethers is relevant in carbohydrate chemistry, where they can function as protecting groups. chegg.com

Cyclopropylmethyl Esters: Esters can be prepared by reacting this compound with a carboxylate salt (e.g., sodium acetate). This reaction provides a straightforward method for installing the 2-methylcyclopropylmethyl group onto a carboxylic acid moiety. nih.gov

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Scaffolds (Focus on Chemical Utility)

The cyclopropane ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive molecules due to its unique conformational properties and metabolic stability. Consequently, building blocks like (bromomethyl)cyclopropane are important pharmaceutical intermediates. innospk.comactylis.com They are essential for synthesizing active pharmaceutical ingredients (APIs). actylis.com The high reactivity of the strained ring and the utility of the bromomethyl handle make these compounds valuable in the final steps of synthesizing complex drug molecules where high purity is crucial. actylis.com

While specific examples naming this compound as an intermediate are not prevalent in readily available literature, its structural motif is highly relevant. The introduction of a methyl group on the cyclopropane ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, it serves as a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. Its utility extends to agrochemicals, where cyclopropane-containing compounds are known to exhibit insecticidal and herbicidal activities. nih.gov

Spectroscopic and Structural Elucidation of this compound and its Derivatives

The precise structural analysis of organic compounds is fundamental to understanding their chemical behavior and reactivity. For this compound, a substituted cyclopropane derivative, a combination of modern spectroscopic techniques is indispensable for unambiguous structural confirmation and characterization. This article delves into the detailed spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic and Structural Elucidation of 1 Bromomethyl 2 Methylcyclopropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-(bromomethyl)-2-methylcyclopropane, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of its structure.

¹H NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the unique electronic environment of the cyclopropane (B1198618) ring.

Due to the presence of two stereocenters (C1 and C2), this compound can exist as diastereomers (cis and trans). The exact chemical shifts and coupling constants will vary between these isomers.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CH-Br | ~3.2 - 3.5 | Doublet of doublets (dd) | Jgem, Jvic |

| CH-CH₃ | ~0.8 - 1.2 | Multiplet | Jvic |

| Cyclopropyl (B3062369) CH₂ | ~0.3 - 0.9 | Multiplets | Jgem, Jvic, Jcis, Jtrans |

| CH₃ | ~1.0 - 1.3 | Doublet | Jvic |

Note: This is a generalized prediction. Actual values can vary based on the specific isomer and solvent used.

The protons of the bromomethyl group (CH₂Br) are expected to appear as a doublet due to coupling with the adjacent cyclopropyl proton. The methine proton of the cyclopropane ring attached to the methyl group will likely be a complex multiplet due to coupling with the methyl protons and the other cyclopropyl protons. The diastereotopic protons on the cyclopropyl CH₂ group will exhibit complex splitting patterns due to geminal and vicinal (both cis and trans) coupling. The methyl protons will appear as a doublet, coupling with the adjacent methine proton.

For comparison, in the related compound 1-bromo-2-methylpropane, the CH₂Br protons appear as a doublet, and the six equivalent methyl protons also show a doublet. docbrown.info

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. For this compound, four distinct carbon signals are expected.

A study on trans-1-bromo-2-methylcyclopropane reported the following ¹³C NMR chemical shifts in C₆D₆. spectrabase.com

¹³C NMR Chemical Shift Data for trans-1-Bromo-2-methylcyclopropane spectrabase.com

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-Br | 36.9 |

| C-CH₃ | 20.8 |

| CH₂ (cyclopropyl) | 18.2 |

| CH₃ | 13.4 |

The carbon attached to the bromine (C-Br) is the most deshielded, appearing at the lowest field. The carbons of the cyclopropane ring and the methyl group are significantly shielded, appearing at higher fields, which is characteristic of cyclopropyl systems. docbrown.info For instance, in 1-bromo-2-methylpropane, the carbon attached to bromine appears at a similar chemical shift. docbrown.info

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduresearchgate.net In the COSY spectrum of this compound, cross-peaks would be expected between the CH₂Br protons and the adjacent cyclopropyl proton, between the cyclopropyl methine proton and the methyl protons, and among the protons of the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond proton-carbon (¹H-¹³C) correlations. youtube.comsdsu.eduresearchgate.net This technique would allow for the unambiguous assignment of each proton signal to its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the cyclopropane ring and the alkyl groups, as well as the C-Br bond.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (cyclopropane) | ~3100 - 3000 |

| C-H stretch (alkyl) | ~2960 - 2850 |

| CH₂ deformation | ~1465 |

| C-Br stretch | ~650 - 550 |

The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency than those of a typical alkane, which is a characteristic feature. docbrown.info The presence of a strong absorption band in the lower frequency region (fingerprint region) would be indicative of the C-Br stretching vibration. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The molecular weight of this compound (C₅H₉Br) is 148.03 g/mol .

Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. docbrown.infodocbrown.info

Expected Fragmentation Pattern:

The fragmentation of this compound upon electron ionization would likely involve several key pathways:

Loss of a bromine radical (•Br): This would lead to the formation of a cyclopropylmethyl cation ([C₅H₉]⁺) at m/z 69. This is often a prominent peak in the mass spectra of bromoalkanes.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion at m/z 133/135.

Ring-opening and rearrangement: Cyclopropane derivatives can undergo complex rearrangements upon ionization, leading to various fragment ions.

Cleavage of the C-C bond between the ring and the bromomethyl group: This would result in a bromomethyl cation ([CH₂Br]⁺) at m/z 93/95 and a methylcyclopropyl radical.

The mass spectrum of the related compound (bromomethyl)cyclopropane (B137280) shows a prominent peak for the [M-Br]⁺ fragment. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. This data can be used to confirm the elemental composition of the molecule and its fragments, providing further confidence in the structural assignment. For this compound (C₅H₉⁷⁹Br), the expected exact mass would be 147.9888, and for C₅H₉⁸¹Br, it would be 149.9867.

Chiroptical Properties for Enantiomeric Characterization of this compound and its Derivatives

The characterization of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical aspect of stereochemistry. Chiroptical properties, arising from the differential interaction of chiral substances with left and right circularly polarized light, provide a fundamental basis for this characterization. Among these properties, optical rotation is a key technique used to distinguish between enantiomers and determine their purity.

Optical Rotation Measurements

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution containing a chiral compound. Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions. A dextrorotatory (+) enantiomer rotates the plane to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The magnitude of this rotation is quantified as the specific rotation, [α], which is a characteristic physical property of a chiral compound under specific conditions. It is calculated using the Biot's law equation:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ represents the wavelength of the light source, commonly the sodium D-line (589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For the enantiomeric characterization of this compound, determining the specific rotation of each enantiomer is essential. This would involve the synthesis or separation of the individual (1R,2S) and (1S,2R) enantiomers, followed by the measurement of their optical rotation under controlled conditions.

Despite a comprehensive search of scientific literature, no experimental data for the specific optical rotation of the enantiomers of this compound has been found in the public domain. While the synthesis and properties of various substituted cyclopropanes have been reported, the specific chiroptical data for this compound, including measured optical rotation values and detailed research findings, are not available in the reviewed scientific papers and chemical databases.

The following table outlines the expected data format for the optical rotation of the enantiomers of this compound, which would be populated upon the availability of experimental research findings.

| Compound Name | Enantiomer | Specific Rotation ([α]D) | Solvent | Temperature (°C) |

| This compound | (1R,2S) | Data not available | - | - |

| This compound | (1S,2R) | Data not available | - | - |

The determination of these values would be a valuable contribution to the stereochemical characterization of substituted cyclopropanes, providing a benchmark for assessing the enantiomeric purity of synthesized mixtures of this compound.

Theoretical and Computational Studies on 1 Bromomethyl 2 Methylcyclopropane

Conformational Analysis and Strain Energy Calculations

Conformational analysis of substituted cyclopropanes involves determining the rotational preferences of the substituent groups relative to the ring. For 1-(Bromomethyl)-2-methylcyclopropane, the key variables are the rotational angles of the bromomethyl and methyl groups. Computational methods, such as molecular mechanics and density functional theory (DFT), are used to identify the lowest energy conformers. The stability of these conformers is dictated by a balance of minimizing steric hindrance (van der Waals repulsion) and optimizing electronic interactions between the substituents and the cyclopropane (B1198618) ring.

The strain energy (SE) of cyclopropanes is a measure of their inherent instability relative to a strain-free acyclic reference compound. It is primarily composed of angle strain, due to the deviation from the ideal sp³ bond angle of 109.5° to the 60° angles of the ring, and torsional strain from the eclipsing of C-H bonds. Substituents modify this strain. Homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are a standard computational tool for calculating strain energies with high accuracy. acs.org

For methyl-substituted cyclopropanes, studies have shown that the total strain energy is a combination of the fundamental ring strain energy (RSE) and additional strain from non-bonded interactions. acs.org For instance, the RSE of methylcyclopropanes is consistently around 117.9 ± 0.3 kJ/mol, with each additional steric interaction contributing approximately 4.4 kJ/mol. acs.org The introduction of a bromomethyl group alongside a methyl group would be expected to follow similar principles, with the larger bromomethyl group likely contributing more significantly to steric strain depending on its conformation.

Table 1: Representative Strain Energies of Substituted Cyclopropanes This table illustrates how different substituents affect the strain energy of the cyclopropane ring, as determined by computational methods.

| Compound | Strain Energy (kcal/mol) | Computational Method/Reference |

| Cyclopropane | 27.1 | Heat of Hydrogenation researchgate.net |

| Methylcyclopropane | 29.8 | G2/G3/CBS-Q acs.org |

| 1,1-Difluorocyclopropane | 42.4 | Theoretical Heat of Hydrogenation researchgate.net |

| Methylenecyclopropane | 39.5 | G2/G3/CBS-Q acs.org |

Note: Data is for illustrative purposes based on related compounds. Specific values for this compound are not available.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly methods like DFT and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), provide deep insights into the electronic structure of molecules. smu.eduarxiv.org For substituted cyclopropanes, these calculations elucidate how substituents perturb the electron density distribution of the ring.

The cyclopropane ring possesses unique "bent" or "banana" bonds, which have significant p-character and allow the ring to interact with substituent orbitals. smu.edu This property is central to understanding its electronic behavior. An electron-donating group like a methyl group (CH₃) and an electron-withdrawing group like a bromomethyl group (CH₂Br, due to the inductive effect of bromine) will have opposing effects on the ring's electron density.

Theoretical models based on the analysis of the one-electron density distribution ρ(r) and its Laplacian ∇²ρ(r) can predict these effects. smu.edu

Electron-donating groups (like methyl) tend to push electron density towards the ring, which can enhance its σ-aromaticity and stabilize the structure. smu.edu

Electron-withdrawing groups (like the bromomethyl group) pull electron density from the ring. This deshields the carbon nuclei and can alter the geometry and stability of the ring bonds. smu.edu

For this compound, the interplay between the donating methyl group and the withdrawing bromomethyl group would create a polarized electronic structure. Quantum calculations could map the molecular electrostatic potential (ESP), revealing electron-rich and electron-poor regions, which are crucial for predicting reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions would also be key outputs, indicating the most likely sites for nucleophilic and electrophilic attack, respectively.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the complex reaction pathways of cyclopropane derivatives. The high ring strain makes them susceptible to ring-opening reactions, and the substituents guide the regioselectivity and stereoselectivity of these transformations. nih.gov

Reactions of this compound, such as nucleophilic substitution or solvolysis, would likely proceed through transition states that can be located and characterized using computational methods. unige.ch A key reaction pathway for bromomethylcyclopropanes involves the formation of a cyclopropylmethyl cation intermediate. This cation is notoriously unstable and rapidly rearranges to more stable carbocations.

Transition state theory allows for the calculation of activation energies (energy barriers) for these processes. By modeling the potential energy surface, chemists can identify the minimum energy path from reactants to products. For example, in a substitution reaction, the model would calculate the energy barrier for the direct displacement of the bromide ion versus the barrier for a pathway involving rate-limiting ionization to a cyclopropylmethyl cation, followed by rapid rearrangement and capture by a nucleophile. nih.gov DFT calculations are routinely used to optimize the geometries of transition states and calculate their corresponding energy barriers, providing a quantitative prediction of reaction rates and kinetic favorability. acs.org

While transition state theory focuses on static points on a potential energy surface, molecular dynamics (MD) simulations model the time evolution of a molecular system, providing a dynamic picture of reactivity. nih.govnih.gov An ab initio MD simulation, where forces are calculated "on the fly" from quantum mechanics, could be used to explore the short-lived intermediates in reactions of this compound.

For instance, an MD simulation could track the trajectory following the cleavage of the carbon-bromine bond. It would show the rapid rearrangement of the nascent cyclopropylmethyl radical or cation, illustrating the dynamic process of ring-opening to form homoallylic species. psu.edu These simulations are computationally intensive but offer unparalleled insight into the complex, non-intuitive motions that can govern a reaction's outcome, especially in strained and fluxional systems like cyclopropane derivatives.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful predictive tools for the reactivity and selectivity of organic reactions. researchgate.netnih.govpurdue.edu For this compound, these methods can address several key questions:

Site of Attack: In reactions with nucleophiles, will the attack occur at the bromomethyl carbon (Sₙ2 substitution) or will it induce a ring-opening? The reactivity of cyclopropanes with electron-accepting groups suggests they can act as potent σ-electrophiles, leading to ring-opening Michael-type additions. nih.gov Computational models can compare the activation barriers for these competing pathways.

Regioselectivity of Ring Opening: If the ring opens, which C-C bond will cleave? The substituents play a critical role. The presence of a methyl group (electron-donating) and a bromomethyl group (leading to a potential cation/radical) will direct the cleavage to form the most stable intermediate.

Stereoselectivity: The relative orientation of the methyl and bromomethyl groups (cis or trans) will influence the stereochemical outcome of reactions. Computational models can predict the preferred trajectory of an incoming reagent relative to the existing stereocenters, allowing for the prediction of the product's stereochemistry.

Recent advances have combined quantum mechanical calculations with machine learning to create predictive models for chemical reactivity with high accuracy and reduced computational cost. nih.gov

Table 2: Computationally Predicted Properties Relevant to Reactivity This table outlines theoretical parameters that can be calculated to predict the chemical behavior of this compound.

| Parameter | Computational Method | Predicted Chemical Insight |

| HOMO/LUMO Energies | DFT, Hartree-Fock | Identifies sites for electrophilic/nucleophilic attack; predicts susceptibility to oxidation/reduction. ncert.nic.in |

| Molecular Electrostatic Potential (ESP) | DFT | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net |

| Transition State Energies (ΔG‡) | DFT, Ab initio | Determines reaction rates and identifies the kinetically favored reaction pathway. nih.gov |

| Bond Dissociation Energies (BDE) | DFT, G3/G4 Theory | Predicts the likelihood of bond cleavage (e.g., C-Br bond) to initiate radical reactions. acs.org |

By leveraging these established computational methodologies, a detailed and predictive understanding of the chemical nature of this compound can be achieved, guiding its potential use in synthetic organic chemistry.

Advanced Topics and Future Directions in 1 Bromomethyl 2 Methylcyclopropane Research

Catalytic Transformations Involving 1-(Bromomethyl)-2-methylcyclopropane

The presence of a primary alkyl bromide makes this compound an excellent candidate for a variety of catalytic cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Transition metal catalysis, particularly with palladium and nickel, is central to this field.

Prominent among these are Negishi and Suzuki-Miyaura cross-coupling reactions. The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can serve as the organic halide partner, coupling with a range of aryl-, vinyl-, or alkyl-zinc reagents to form more complex structures containing the methylcyclopropylmethyl moiety. youtube.comresearchgate.net The reaction is valued for its functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

Similarly, the Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool in organic synthesis. wikipedia.orgyoutube.com While traditionally used for sp²-sp² couplings, modern advancements have expanded its scope to include sp³-hybridized alkyl halides like this compound. organic-chemistry.org This reaction would proceed through a catalytic cycle involving oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with an activated organoboron species and subsequent reductive elimination to yield the final product. youtube.comyoutube.com

These catalytic methods offer a direct pathway to introduce the sterically defined and conformationally restricted 2-methylcyclopropylmethyl group into larger molecular frameworks.

| Reaction Name | Catalyst Type | Coupling Partner | Bond Formed | Key Features |

| Negishi Coupling | Palladium or Nickel | Organozinc (R'-ZnX) | C(sp³)-C(sp³), C(sp³)-C(sp²), etc. | High functional group tolerance; versatile partners. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium | Organoboron (R'-B(OR)₂) | C(sp³)-C(sp²), C(sp³)-C(sp³) | Stable and accessible organoboron reagents. wikipedia.orgorganic-chemistry.org |

| Cobalt-Catalyzed Coupling | Cobalt | Grignard (R'-MgX) | C(sp³)-C(sp³) | Effective for coupling with strained rings. organic-chemistry.org |

Exploration of Novel Reactivities and Reaction Discoveries

The inherent ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) and the presence of a good leaving group (bromide) create a platform for discovering novel chemical reactions. unl.pt The reactivity of this compound is not limited to simple nucleophilic substitution. Under certain conditions, particularly those involving carbocationic intermediates or radical pathways, the cyclopropane ring can participate in the reaction, leading to rearrangements and ring-opening products.

For instance, solvolysis or reactions with Lewis acids could promote the formation of a cyclopropylmethyl cation. This cation is notoriously unstable and can undergo rapid rearrangement to form cyclobutyl or homoallylic species. This reactivity offers synthetic routes to different carbocyclic systems starting from the same precursor. Furthermore, radical-mediated reactions, potentially initiated by single-electron transfer (SET) from a metal catalyst, could involve the cyclopropane ring acting as a mechanistic probe or leading to ring-opened products. nih.gov The exploration of these pathways is a key area for discovering new synthetic methods.

Multicomponent Reactions Incorporating the Bromomethylcyclopropane Unit